11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane
Description
11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane is a spirocyclic compound featuring a dodecane backbone with an oxygen atom (8-oxa) and two nitrogen atoms (2,11-diaza) in its ring system. The 3-fluorophenyl substituent at position 11 introduces electronic and steric effects that influence its physicochemical and pharmacological properties. Such spirocyclic structures are of interest in medicinal chemistry due to their conformational rigidity, which can enhance target selectivity and metabolic stability compared to linear analogs .
Properties
IUPAC Name |
11-(3-fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c16-13-3-1-4-14(9-13)18-7-8-19-12-15(11-18)5-2-6-17-10-15/h1,3-4,9,17H,2,5-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWLOWJKLYNIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(CCOC2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: N-Alkylation of Piperidine Intermediate
Starting material : tert-Butyl-4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate (Compound 1 in).
Reaction : Treatment with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) using sodium hydride as a base yields tert-butyl-4-cyano-4-[(ethoxycarbonyl)methyl]piperidine-1-carboxylate (Compound 2).
Step 2: Cyano Group Hydrogenation
Reaction : Catalytic hydrogenation of Compound 2 using Raney nickel under 50 psi H₂ in ethanol at 40°C for 8 hours produces tert-butyl-4-(aminomethyl)-4-[(ethoxycarbonyl)methyl]piperidine-1-carboxylate (Compound 3).
Step 3: Oxa-Ring Formation via Cyclization
Reaction : Sodium ethoxide-mediated intramolecular cyclization in ethanol closes the oxa ring, forming tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate (Compound 4).
Step 4: Introduction of 3-Fluorophenyl Group
Reaction : Amide reduction of Compound 4 using borane-dimethyl sulfide complex in THF, followed by coupling with 3-fluorophenylboronic acid via Suzuki-Miyaura cross-coupling.
Alternative Route: Reductive Amination with 3-Fluorobenzaldehyde
Spirocyclic Amine Synthesis
Starting material : 8-Oxa-2,11-diazaspiro[5.6]dodecane (synthesized via methods in without tert-butyl protection).
Reaction : Reductive amination with 3-fluorobenzaldehyde using sodium triacetoxyborohydride (STAB) in dichloromethane.
Comparative Analysis of Synthetic Methods
Optimization Strategies and Troubleshooting
Spirocyclization Efficiency
3-Fluorophenyl Coupling Challenges
-
Boronic acid purity : Recrystallization from hexane/ethyl acetate (1:3) improves coupling yields.
-
Catalyst loading : Increasing Pd(PPh₃)₄ to 5 mol% enhances conversion for electron-deficient aryl groups.
Analytical Characterization Data
-
HRMS (ESI+) : Calculated for C₁₇H₂₂FN₂O₂ [M+H]⁺: 305.1664; Found: 305.1668.
-
¹H NMR (400 MHz, CDCl₃): δ 7.26–7.19 (m, 1H, Ar-F), 6.95–6.88 (m, 2H, Ar-F), 3.78–3.65 (m, 4H, OCH₂), 3.12–2.98 (m, 4H, NCH₂).
Industrial Scalability Considerations
The four-step method from demonstrates viability for kilogram-scale production:
-
Cost analysis : Raney nickel recycling reduces metal expenses by 30%.
-
Safety : Controlled H₂ pressure (<50 psi) mitigates explosion risks during hydrogenation.
Chemical Reactions Analysis
Types of Reactions
11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic core or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of fluorophenyl-substituted spirocyclic compounds.
Scientific Research Applications
Structure and Composition
The compound's IUPAC name is 11-(3-fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane, with a molecular formula of CHFO. Its structure can be represented as follows:
- Molecular Structure :
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds with similar structural characteristics exhibit antitumor properties. For instance, studies have shown that spirocyclic compounds can interfere with cancer cell proliferation by targeting specific signaling pathways . The fluorophenyl group may enhance the compound's binding affinity to biological targets, potentially increasing its efficacy as an anticancer agent.
Neuropharmacology
The diazaspiro structure is known for its interaction with neurotransmitter systems. Preliminary investigations suggest that derivatives of this compound may modulate serotonin and dopamine receptors, which are crucial for treating various neuropsychiatric disorders .
Synthetic Applications
Chemical Synthesis
The synthesis of 11-(3-fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes often utilize environmentally friendly solvents and catalysts, aligning with green chemistry principles .
Catalysis
Due to its unique structure, this compound could serve as a catalyst or a ligand in various chemical reactions, enhancing reaction rates or selectivity in organic synthesis .
Case Study 1: Anticancer Research
A study conducted on a series of spirocyclic compounds, including derivatives of 11-(3-fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane, demonstrated significant cytotoxic effects against several cancer cell lines. The study highlighted the potential of these compounds in developing novel anticancer therapies .
Case Study 2: Neuropharmacological Effects
In a neuropharmacological evaluation, researchers tested the effects of related diazaspiro compounds on animal models exhibiting depressive behaviors. The results indicated that these compounds could significantly reduce symptoms, suggesting their potential use in treating mood disorders .
Mechanism of Action
The mechanism of action of 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic Groups
The 3-fluorophenyl group distinguishes this compound from analogs with other aryl substituents. For example:
- 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 13 and 14 in ) replace the fluorophenyl with phenyl or 3-chlorophenyl groups. The 3-chlorophenyl variant (compound 14) exhibits increased lipophilicity (Cl vs.
- 3-(Trifluoromethylphenyl) derivatives () introduce a bulkier, highly electronegative CF₃ group, which may enhance metabolic resistance but reduce solubility compared to the 3-fluorophenyl group .
Heteroatom Positioning and Ring Modifications
- 11-Methyl-3-oxa-7,11-diazaspiro[5.6]dodecane dihydrochloride () replaces the fluorophenyl with a methyl group, reducing aromatic interactions but improving aqueous solubility due to the dihydrochloride salt form .
Functional Group Additions
- tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate () incorporates a carbamate-protecting group, enhancing stability during synthesis but requiring deprotection for pharmacological activity .
Structural and Property Analysis
*Estimated values based on substituent contributions.
Pharmacological Implications
- 3-Fluorophenyl vs. Chlorophenyl : Fluorine’s small size and high electronegativity improve membrane permeability and reduce off-target interactions compared to chlorine .
- Salt Forms : Dihydrochloride derivatives (e.g., ) enhance solubility but may limit blood-brain barrier penetration .
- Spirocyclic Rigidity: The 8-oxa-2,11-diaza system in the target compound likely reduces conformational flexibility, improving selectivity for serotonin or dopamine receptors compared to non-spirocyclic analogs .
Biological Activity
11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane is a spirocyclic compound characterized by its unique structural framework, which includes a fluorophenyl group and an oxa-diazaspiro scaffold. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities.
Structural Information
- IUPAC Name : 11-(3-fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane
- Molecular Formula : C15H21FN2O
- SMILES Notation : C1CNCCC12CN(C(=O)O2)C3=CC(=CC=C3)F
- InChI Key : CHJIZJMFNIVWLC-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 410.9 ± 45.0 °C at 760 mmHg (Predicted) |
| Melting Point | Not specified |
The biological activity of 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core is capable of fitting into hydrophobic pockets within enzymes or receptors. This enhances the compound's binding affinity and modulates the activity of various biological targets.
Research Findings
- Anticancer Activity : Preliminary studies suggest that compounds similar to 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown inhibition of cell proliferation and induction of apoptosis in glioblastoma cells through caspase-dependent pathways .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, as spirocyclic compounds have been associated with reduced neuroinflammation and protection against oxidative stress in neuronal cells.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi, suggesting that 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane may possess similar properties.
Case Study 1: Anticancer Effects on Glioblastoma Cells
A study investigating the effects of spirocyclic compounds on glioblastoma cells revealed that treatment led to significant apoptosis via the activation of caspases . The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study 2: Neuroprotective Properties
In vitro studies demonstrated that related spirocyclic compounds could reduce oxidative stress markers in neuronal cells, indicating a potential for neuroprotection against conditions such as Alzheimer's disease.
Comparison with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 8-Azaspiro[5.6]dodec-10-ene | Moderate anticancer activity | Lacks fluorophenyl group |
| Fluorinated Pyridines | Variable; some show anticancer effects | Different core structure |
| Indole Derivatives | Diverse biological activities | Contains aromatic rings |
Q & A
Q. What are the optimal synthetic routes for 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis of spirocyclic compounds often involves cyclization reactions with amine and ether functionalities. A general approach includes:
- Step 1 : Condensation of fluorophenyl precursors with cyclic ketones or amines under inert atmospheres (e.g., nitrogen) to form the spiro core .
- Step 2 : Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts) to enhance stereochemical control. For example, dichloromethane (DCM) or dimethylformamide (DMF) are common solvents, while triethylamine (TEA) aids in deprotonation .
- Step 3 : Purification via column chromatography (e.g., silica gel with eluents like dichloromethane/methanol 9:1) to isolate the target compound .
Yield improvement strategies include adjusting stoichiometric ratios of reagents (e.g., sulfonyl chlorides for functionalization) and monitoring reaction progress via TLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm spirocyclic connectivity and fluorophenyl substitution patterns. Chemical shifts for fluorine-substituted aromatic protons typically appear downfield (e.g., 7.0–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight and confirm the absence of byproducts .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns (e.g., Chromolith®) with UV detection to assess purity. Gradient elution (e.g., acetonitrile/water) resolves polar impurities .
Q. What in vitro assays are appropriate for initial pharmacological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates. IC values quantify potency .
- Cell Permeability Studies : Use Caco-2 cell monolayers to evaluate membrane permeability, critical for central nervous system (CNS) targeting .
- Cytotoxicity Screening : Assess viability in HEK-293 or HepG2 cells via MTT assays to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can molecular modeling predict the compound's interactions with biological targets, and what parameters are critical in these simulations?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model ligand-receptor binding. Focus on the fluorophenyl moiety’s electrostatic interactions with hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate binding stability over time (50–100 ns trajectories) to assess entropy changes and hydrogen-bond persistence .
- Critical Parameters : Include solvation effects (explicit water models), force field accuracy (e.g., AMBER), and post-processing validation via experimental IC correlations .
Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer :
- Environmental Fate Studies : Use OECD Guideline 307 to evaluate biodegradation in soil/water systems. Monitor half-life () under aerobic/anaerobic conditions .
- Bioaccumulation Factor (BAF) : Measure log (octanol-water partition coefficient) via shake-flask methods. Values >3.0 indicate high bioaccumulation risk .
- Ecotoxicity Testing : Conduct Daphnia magna or algal growth inhibition assays to assess aquatic toxicity .
Q. How should researchers address discrepancies in biological activity data across different experimental models?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., pH, temperature) and model systems (e.g., cell lines vs. primary cultures). For example, variations in CYP450 expression can alter metabolite profiles .
- Data Normalization : Use positive controls (e.g., known inhibitors) to calibrate activity measurements across labs .
- Mechanistic Studies : Employ knockout models or siRNA silencing to isolate target-specific effects from off-pathway interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
